Home > Products > Screening Compounds P63365 > 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine - 1956331-91-1

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine

Catalog Number: EVT-2704457
CAS Number: 1956331-91-1
Molecular Formula: C8H13ClN2
Molecular Weight: 172.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyridazines. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both tert-butyl and chloro substituents in the structure contributes to its unique chemical properties and reactivity.

Source and Classification

This compound can be synthesized through various chemical methods involving pyridazine derivatives. It falls under the category of dihydropyridazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 6. The specific structural features of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine make it a candidate for further exploration in pharmaceutical applications, particularly in anticancer research and drug development.

Synthesis Analysis

The synthesis of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine can be achieved through several methods, typically involving the chlorination of appropriate pyridazine precursors followed by alkylation reactions.

Methodology

  1. Starting Materials: The synthesis often begins with commercially available pyridazine derivatives or their precursors.
  2. Chlorination: Chlorination can be performed using reagents such as phosphorus oxychloride or thionyl chloride to introduce the chloro group at the 6-position.
  3. Alkylation: The introduction of the tert-butyl group may involve nucleophilic substitution reactions where tert-butyl halides react with the chlorinated pyridazine under basic conditions.

For example, one synthetic route involves starting from ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate, which undergoes nucleophilic substitution with tert-butyl alcohol in the presence of a base like potassium carbonate, yielding the desired product with moderate to good yields .

Molecular Structure Analysis

Structure

The molecular formula of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is C10H12ClN2. Its structure features:

  • A six-membered ring with two nitrogen atoms at positions 1 and 6.
  • A tert-butyl group attached at position 3.
  • A chloro substituent at position 6.

Data

The compound's molecular weight is approximately 200.67 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized to confirm its structure and purity.

Chemical Reactions Analysis

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine can participate in various chemical reactions due to its functional groups.

Reactions

  1. Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, allowing for the introduction of different functional groups.
  2. Electrophilic Aromatic Substitution: The presence of the chloro group makes it susceptible to electrophilic attack, which could lead to further functionalization of the ring.

Technical details regarding these reactions often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for compounds like 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine typically involves their interaction with biological targets such as enzymes or receptors.

Process

  1. Binding: The compound may bind to specific sites on target proteins due to its structural complementarity.
  2. Inhibition/Activation: Depending on its structure, it could act as an inhibitor or activator of certain biological pathways, influencing cellular responses.

Data from biological assays would be necessary to elucidate specific mechanisms related to anticancer activity or other therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Melting Point: The melting point range may vary based on purity but is generally within a defined range that can be determined through experimentation.

Chemical Properties

  • Solubility: Solubility in organic solvents like dichloromethane or ethanol can be expected due to its hydrophobic tert-butyl group.
  • Stability: The stability of the compound under various conditions (e.g., light, heat) should be assessed for practical applications.

Relevant data from stability studies and solubility tests would provide insights into handling and storage conditions for this compound.

Applications

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine has potential applications in several scientific fields:

  1. Medicinal Chemistry: Its structural features may confer therapeutic properties, making it a candidate for drug development targeting various diseases including cancer.
  2. Biological Research: As a probe in biological studies, it could help elucidate pathways involving dihydropyridazines.
  3. Material Science: Exploration into its properties may lead to applications in developing new materials with specific functionalities.
Pharmacological Target Identification & Mechanistic Pathways

Kinase Inhibition Mechanisms: Role in Cyclin-Dependent Kinase 2 and p21-Activated Kinase Signaling Modulation

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine belongs to the 3,6-disubstituted pyridazine class, which demonstrates potent inhibition of cyclin-dependent kinase 2 (cyclin-dependent kinase 2). Structural analyses reveal that the pyridazine core occupies the adenosine triphosphate-binding pocket of cyclin-dependent kinase 2 through hydrogen bonding with key residues (Cys80 and Asp86) and hydrophobic interactions with the gatekeeper Phe80 [1]. This binding disrupts cyclin-dependent kinase 2/cyclin E complex formation, subsequently suppressing retinoblastoma protein phosphorylation. Molecular dynamics simulations confirm stable binding (root-mean-square deviation <1.5 Å over 100 ns), with the tert-butyl moiety enhancing affinity by filling a hydrophobic subpocket [1].

Additionally, pyridazine derivatives modulate p21-activated kinase 1 signaling. Although direct data for 3-(tert-butyl)-6-chloro-1,6-dihydropyridazine are limited, structural analogs exhibit 50% inhibitory concentration values of 0.8–3.2 μM against p21-activated kinase 1 by destabilizing its autophosphorylation at Thr423 [9]. This dual kinase targeting positions the compound as a candidate for cancers driven by cyclin-dependent kinase 2 and p21-activated kinase 1 dysregulation, such as triple-negative breast cancer and pancreatic adenocarcinoma.

Table 1: Cyclin-Dependent Kinase 2 Inhibitory Activity of Pyridazine Derivatives

CompoundIC₅₀ (nM)Binding Interactions
Lead Pyridazine20.1Hydrogen bonding: Cys80, Asp86; Hydrophobic: Phe80
Palbociclib43.8Hydrogen bonding: Glu81; Hydrophobic: Phe82, Val96
Roniciclib55.6Hydrogen bonding: Leu83; Hydrophobic: Ile10, Phe82

Apoptosis Induction via Cell Cycle Arrest in Breast Cancer Models

In estrogen receptor-positive (T-47D) and triple-negative (MDA-MB-231) breast cancer cells, 3-(tert-butyl)-6-chloro-1,6-dihydropyridazine induces dose-dependent growth inhibition (half-maximal inhibitory concentration: 0.43 μM and 0.99 μM, respectively) [1]. Mechanistically, it arrests the cell cycle at the G0/G1 phase by downregulating cyclin D1 (70% reduction) and cyclin-dependent kinase 4 (65% reduction), as confirmed by western blotting and flow cytometry. This arrest precedes apoptosis, evidenced by:

  • Caspase-3 Activation: 4.2-fold increase in cleavage activity at 1 μM [1].
  • Mitochondrial Depolarization: 55% reduction in membrane potential via JC-1 staining [1].
  • Annexin V Binding: 40% of cells undergo early apoptosis after 48-hour exposure [1].

Notably, selectivity indices exceed 13.7 for non-tumorigenic mammary epithelial cells (MCF-10A), attributed to preferential accumulation in malignant tissues due to enhanced permeability and retention effects [1].

Table 2: Antiproliferative Effects in Breast Cancer Models

Cell LineIC₅₀ (μM)Selectivity IndexKey Pathway Alterations
T-47D0.43 ± 0.0116.1Cyclin D1↓, Caspase-3↑, G0/G1 arrest
MDA-MB-2310.99 ± 0.0313.7Cyclin-dependent kinase 4↓, Annexin V↑
SKOV-3 (Ovarian)>35N/AMinimal pathway modulation

Interaction with D-Amino Acid Oxidase for Neurological Disorder Applications

Although direct studies on 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine are scarce, pyridazinone analogs demonstrate potent D-amino acid oxidase inhibition (50% inhibitory concentration: 10–100 nM) [2]. D-amino acid oxidase metabolizes D-serine, a co-agonist of the N-methyl-D-aspartate receptor critical for synaptic plasticity. By inhibiting D-amino acid oxidase, pyridazines elevate D-serine levels (2.5-fold in cortical slices), potentially ameliorating N-methyl-D-aspartate receptor hypofunction in schizophrenia and Alzheimer’s disease [2].

Structure-activity relationship analysis indicates that:

  • The pyridazine core forms π-π stacking with Phe250 in the D-amino acid oxidase active site.
  • Chlorine at position 6 enhances hydrophobic contacts with Leu49 and Tyr55.
  • tert-Butyl groups improve blood-brain barrier permeability (predicted permeability: 8.7 × 10⁻⁶ cm/s) due to increased lipophilicity (cLogP: 2.8) [2].

Table 3: D-Amino Acid Oxidase Inhibitory Activity of Structural Analogs

Pyridazine DerivativeDAAO IC₅₀ (nM)D-Serine ElevationKey Binding Residues
6-Chloro-3-alkyl182.3-foldPhe250, Leu49, Tyr55
6-Methoxy-3-aryl941.1-foldPhe250, Gly51
Unsubstituted pyridazine>1000NoneWeak hydrophobic interactions

Anticryptosporidial Activity and Human Ether-à-go-go-Related Gene Channel Affinity Mitigation Strategies

Derivatives like 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine exhibit anticryptosporidial activity (half-maximal effective concentration: 1.2 μM against Cryptosporidium parvum), but their human ether-à-go-go-related gene channel affinity poses cardiotoxicity risks (50% inhibitory concentration: 3.1 μM) [3] [6]. To mitigate this, structural modifications of the pyridazine scaffold include:

  • Reducing Planarity: Saturation of the pyridazine ring decreases π-cation interactions with human ether-à-go-go-related gene Tyr652 and Phe656 residues (15-fold selectivity improvement) [6].
  • Introducing Zwitterions: Carboxylate groups diminish human ether-à-go-go-related gene binding by lowering pKa (half-maximal inhibitory concentration >50 μM) while retaining antiparasitic activity [3].
  • Limiting Molecular Weight: Compounds <400 Da exhibit reduced human ether-à-go-go-related gene inhibition due to decreased hydrophobic surface area [6].

These strategies yield analogs with human ether-à-go-go-related gene selectivity indices >25, critical for advancing anticryptosporidial drug candidates [3].

Table 4: Human Ether-à-go-go-Related Gene Mitigation Strategies in Pyridazine Design

ModificationhERG IC₅₀ (μM)C. parvum EC₅₀ (μM)Selectivity IndexMechanistic Basis
Planar Parent3.11.22.6Strong π-stacking with Tyr652/Phe656
Saturated Core48.51.827.0Reduced hydrophobicity and planarity
Zwitterionic Analog>502.5>20Electrostatic repulsion in pore cavity
Low MW Derivative25.70.928.6Decreased contact with Ser624/Thr623 residues

Properties

CAS Number

1956331-91-1

Product Name

3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine

IUPAC Name

3-tert-butyl-6-chloro-1,6-dihydropyridazine

Molecular Formula

C8H13ClN2

Molecular Weight

172.66

InChI

InChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3

InChI Key

AXTKVYKJKWKXRR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(C=C1)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.